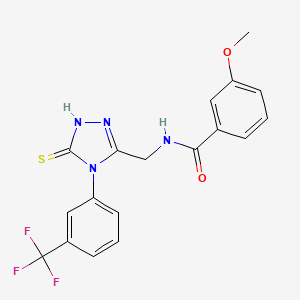

3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Descripción

Historical Development of 1,2,4-Triazole Derivatives in Medicinal Chemistry

The 1,2,4-triazole nucleus has been a cornerstone of antifungal drug development since the 1980s, with fluconazole and itraconazole marking early successes. These agents inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. Over the past decade, research has expanded into anticancer, antibacterial, and antitubercular applications, driven by the scaffold’s versatility in accommodating diverse substituents. For example, 1,2,4-triazole-5-thiones have demonstrated potent inhibition of Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. The structural flexibility of the triazole ring enables modifications that enhance target affinity while mitigating resistance.

Significance of 5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazole Scaffolds in Drug Discovery

The 5-thioxo-4,5-dihydro-1H-1,2,4-triazole scaffold introduces a sulfur atom at position 5, enhancing hydrogen-bonding and metal-coordination capabilities. This modification improves interactions with enzymatic active sites, as seen in compounds like 6b , which exhibits an IC~50~ of 90 nM against InhA. The thione group also increases metabolic stability compared to non-sulfur analogs, making it a preferred scaffold for antimicrobial and anticancer agents. For instance, derivatives with 4-amino substituents show enhanced anti-inflammatory activity, attributed to their ability to stabilize protein-ligand complexes.

Importance of Trifluoromethyl Substituents in Enhancing Biological Activity

The trifluoromethyl (-CF~3~) group is a critical pharmacophore in modern drug design due to its electron-withdrawing properties and metabolic resistance. In 3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide , the -CF~3~ group at the 3-position of the phenyl ring enhances lipophilicity and membrane permeability. This substituent also engages in multipolar interactions with target proteins, as observed in celecoxib and aprepitant, where -CF~3~ improves binding affinity by 10–20-fold. Additionally, the -CF~3~ group reduces oxidative metabolism, prolonging the compound’s half-life in vivo.

Role of Methoxybenzamide Linkages in Pharmacophore Design

Methoxybenzamide moieties contribute to pharmacophore design by facilitating hydrogen-bond interactions with biological targets. The methoxy (-OCH~3~) group at the 3-position of the benzamide ring in this compound enhances electronic delocalization, improving π-π stacking with aromatic residues in enzyme active sites. For example, tropane derivatives with methoxybenzamide linkages exhibit high affinity for dopamine D~2~ receptors due to stabilized intramolecular hydrogen bonds. Similarly, in 3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide , the methoxy group likely augments binding to fungal CYP450 or bacterial InhA enzymes.

Contemporary Research Landscape for Triazole-Thione Derivatives

Recent studies emphasize hybrid molecules combining triazole-thiones with other pharmacophoric groups (e.g., thiazoles, pyridinones) to combat drug resistance. Microwave-assisted synthesis and computational docking have accelerated the development of derivatives with nanomolar efficacy against multidrug-resistant pathogens. A notable example is the synthesis of triazolo–trizine hybrids, which show dual antimicrobial and anti-inflammatory activities. The compound 3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide aligns with these trends, leveraging its trifluoromethyl and methoxy groups to optimize target engagement.

Table 1: Comparative Biological Activities of Selected 1,2,4-Triazole-5-Thione Derivatives

Propiedades

IUPAC Name |

3-methoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2S/c1-27-14-7-2-4-11(8-14)16(26)22-10-15-23-24-17(28)25(15)13-6-3-5-12(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEUKUKYSFITQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Benzamide Core: The benzamide moiety is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Aplicaciones Científicas De Investigación

3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical assays.

Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of 3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The provided evidence lists several heterocyclic compounds, though none are direct analogs.

Table 1: Structural Comparison of Selected Heterocyclic Compounds

| CAS No. | Core Structure | Key Substituents | Potential Relevance |

|---|---|---|---|

| 929972-86-1 | [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Benzyl, 4-methoxyphenoxy | Shared triazole core; methoxy groups may influence solubility or receptor binding |

| 951958-28-4 | Thiazole | Methyl, oxolan-2-ylmethyl, 2-propylpyridin-4-yl | Thiazole vs. triazole core differences in electronic properties and bioactivity |

| 915924-29-7 | Imidazoquinazolinone | 2-Methoxyphenoxyethyl | Methoxy group commonality; divergent core may alter metabolic stability |

Key Observations:

Triazole vs. Thiadiazole/Thiazole Cores : The 1,2,4-triazole in the target compound differs from thiadiazole or thiazole cores in electronic distribution and hydrogen-bonding capacity, which could affect interactions with biological targets .

Trifluoromethyl Group: The 3-(trifluoromethyl)phenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 929972-86-1) .

Methoxy Substituents : Methoxy groups in the target compound and others (e.g., 915924-29-7) could influence solubility and membrane permeability but require empirical validation.

Methodological Considerations for Comparative Studies

For instance:

Actividad Biológica

The compound 3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a derivative of triazole and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 393.39 g/mol. Its structure includes a methoxy group and a trifluoromethyl phenyl moiety, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆F₃N₅OS |

| Molecular Weight | 393.39 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Recent studies have shown that compounds similar to 3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole and triazole rings have demonstrated moderate to good antibacterial and antifungal activities against various strains of bacteria and fungi. The compound's structure suggests potential interactions with microbial enzymes or cell wall synthesis pathways .

Antitumor Activity

The compound has shown promising antitumor activity in several in vitro studies. For example, derivatives with structural similarities have been tested against multiple cancer cell lines, revealing significant cytotoxic effects. A notable study indicated that certain triazole derivatives exhibited IC50 values lower than standard chemotherapy agents like cisplatin against breast cancer cell lines . The presence of the thiazole moiety is critical for enhancing the cytotoxicity of these compounds.

The biological mechanisms underlying the activity of 3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair in cancer cells.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells by modulating Bcl-2 family proteins .

- Antiviral Properties : Some studies indicate potential antiviral effects against specific viruses, although further research is needed to confirm these findings.

Case Studies

- Antibacterial Testing : A study evaluated several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions had enhanced antibacterial activity compared to their non-substituted counterparts .

- Cytotoxicity Assays : In vitro assays conducted on breast cancer cell lines demonstrated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics. For instance, one derivative showed an IC50 of 3.3 μM against the MDA-MB-231 cell line .

Q & A

Basic: What are the standard synthetic routes for constructing the 1,2,4-triazole-thione core in this compound?

Methodological Answer:

The 1,2,4-triazole-thione scaffold is typically synthesized via cyclization of thiosemicarbazides or condensation reactions. A general protocol involves refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . For example, describes refluxing 4-amino-triazole derivatives with benzaldehyde in ethanol, while highlights the use of fluorobenzoyl chloride for acylating triazole-thiol intermediates. Key steps include:

- Reaction Conditions : Reflux at 80–100°C, anhydrous solvents (acetonitrile or ethanol), and acid catalysis.

- Purification : Filtration, washing with cold solvents, and recrystallization from methanol or ethanol.

Basic: How can spectroscopic methods (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

1H-NMR is critical for verifying substituent positions and hydrogen bonding. For instance:

- Thioxo group (C=S) : A singlet near δ 13–15 ppm (broad, exchangeable with D2O) confirms the thione tautomer .

- Trifluoromethyl group : A quartet in 19F-NMR at δ -60 to -65 ppm (coupled with adjacent protons).

- Methoxy group : A singlet at δ 3.8–4.0 ppm (3H integration) .

IR spectroscopy detects C=O (amide I band, ~1650 cm⁻¹) and C=S (thione, ~1250 cm⁻¹). Discrepancies in peak splitting (e.g., aromatic protons) may indicate steric hindrance or crystallographic packing effects .

Advanced: How can X-ray crystallography resolve ambiguities in tautomeric forms (thione vs. thiol) of the triazole ring?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides unambiguous evidence of tautomerism. The SHELX suite (e.g., SHELXL for refinement) and WinGX for data processing are standard tools . For example:

- Thione form : The C=S bond length (~1.68 Å) and absence of S-H protons in the Fourier difference map confirm the thione tautomer .

- Hydrogen bonding : Intermolecular N–H···N or N–H···S interactions (2.8–3.0 Å) stabilize the crystal lattice and tautomeric state .

ORTEP-3 visualization can highlight bond distortions caused by trifluoromethyl group electronegativity .

Advanced: What strategies optimize reaction yields when introducing the 3-(trifluoromethyl)phenyl substituent?

Methodological Answer:

The electron-withdrawing trifluoromethyl group complicates nucleophilic substitution. Key optimizations include:

- Catalysis : Use of pyridine or DMAP to neutralize HCl byproducts during acylation .

- Solvent choice : Anhydrous acetonitrile or DMF enhances solubility of intermediates .

- Temperature control : Slow addition of trifluoromethylbenzoyl chloride at 0–5°C minimizes side reactions .

reports >75% yield for analogous trifluoromethylbenzamide syntheses using trichloroisocyanuric acid (TCICA) as a mild chlorinating agent.

Basic: What biological screening assays are appropriate for evaluating this compound’s antimicrobial potential?

Methodological Answer:

Standard assays include:

- Broth microdilution : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic activity at 2× MIC over 24 hours.

- Enzyme inhibition : Target PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic pathogens, measured via NADH oxidation rates .

notes that methoxy and trifluoromethyl groups enhance membrane permeability, improving activity against resistant strains.

Advanced: How can computational modeling predict the compound’s binding affinity to microbial targets?

Methodological Answer:

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) model interactions with targets like PFOR:

- Ligand preparation : Optimize geometry with Gaussian 09 (B3LYP/6-31G**) .

- Docking : Grid boxes centered on active-site residues (e.g., Cys/His clusters in PFOR).

- Free energy calculations : MM-PBSA/GBSA quantify binding energies.

suggests the trifluoromethyl group enhances hydrophobic interactions, while the thioxo group coordinates metal ions in enzyme active sites.

Basic: How are byproducts (e.g., disulfides) characterized and mitigated during synthesis?

Methodological Answer:

Byproducts arise from oxidation of the thione group. Mitigation strategies include:

- Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:3) separates disulfides .

- Reducing agents : Add 1–2% thiourea or ascorbic acid to reaction mixtures to suppress oxidation .

LC-MS or TLC (Rf comparison) identifies disulfides (higher molecular weight, distinct Rf).

Advanced: How do substituents (e.g., methoxy vs. trifluoromethyl) influence the compound’s electronic structure?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G**) reveal:

- Trifluoromethyl group : Electron-withdrawing effect reduces HOMO energy (-6.2 eV vs. -5.8 eV for methoxy), enhancing electrophilicity .

- Methoxy group : Resonance donation increases electron density on the benzamide ring, affecting π-π stacking .

Hammett constants (σm for CF3 = 0.43, σp for OCH3 = -0.27) quantify substituent effects on reaction rates .

Advanced: How can contradictory bioactivity data between analogs be systematically analyzed?

Methodological Answer:

Use multivariate analysis (e.g., PCA or QSAR):

- Descriptor selection : LogP, polar surface area, H-bond donors/acceptors .

- Data normalization : Account for assay variability (e.g., MIC ±1 dilution factor).

and show fluorinated analogs exhibit 4–8× higher activity than chlorinated derivatives due to enhanced lipophilicity (clogP 2.1 vs. 1.7).

Basic: What crystallization solvents favor high-quality single crystals for SCXRD?

Methodological Answer:

Slow evaporation from methanol/ethanol (1:1) at 4°C typically yields suitable crystals. For hydrophobic analogs (e.g., trifluoromethyl), use DMSO/water (1:5) . achieved 0.05 Å resolution using CH3OH recrystallization, with hydrogen-bonded dimers stabilizing the lattice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.